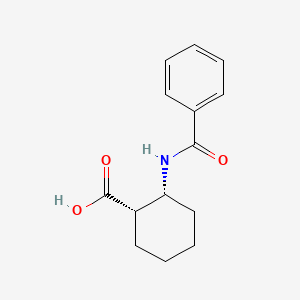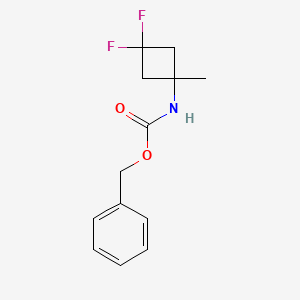
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate synthesis involves various methodologies, including the efficient creation of carbamates from N-Boc-protected amines using cobalt catalysis, which allows for in situ generation of isocyanates and benzyl alcohols. This method has been proven to furnish benzyl carbamates in moderate to high yields under environmentally benign conditions, extending its applications towards potentially industrial processes (Li et al., 2019). Additionally, the use of photocyclization techniques and the Curtius rearrangement has been documented for the synthesis of various carbamate compounds, indicating the versatility and broad applicability of these methods in synthesizing complex molecules (Lu et al., 2011), (Jessup et al., 2003).
Molecular Structure Analysis The molecular structure of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate and related compounds has been extensively studied using techniques such as FT-IR, FT-Raman, and UV–Visible spectroscopy, alongside DFT calculations. These studies provide insight into the vibrational and electronic properties of the molecules, contributing to a deeper understanding of their structural characteristics (Rao et al., 2016).
Chemical Reactions and Properties Carbamates undergo various chemical reactions, including photocyclization and Suzuki-Miyaura coupling, demonstrating the reactivity and functional versatility of these compounds. The ability to engage in diverse reactions makes carbamates valuable in synthetic chemistry for the development of pharmaceuticals and materials (Zhang et al., 2013).
Physical Properties Analysis While specific studies directly addressing the physical properties of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate were not found, the general understanding of carbamates suggests that these properties are influenced by molecular structure, including aspects like solubility, melting point, and stability. The analysis of physical properties is crucial for the application and handling of these compounds in various scientific and industrial settings.
Chemical Properties Analysis The chemical properties of carbamates, including their reactivity towards nucleophiles and electrophiles, stability under different conditions, and susceptibility to hydrolysis, are significant for their utilization in synthetic organic chemistry and related fields. Studies on the synthesis and reactivity of carbamates provide valuable information for exploiting these chemical properties in the design and development of new compounds and materials (Pearson & Fang, 2000).
科学的研究の応用
Applications in Catalysis
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate has been utilized in catalytic processes. Notably, gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes is an area where this compound has been applied. The treatment of a related compound, benzyl 6-methyl-2,2-diphenyl-4,5-octadienyl carbamate, with a catalytic mixture led to significant enantiomeric excesses, highlighting the potential of carbamates in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).
Advances in Synthesis Techniques
The compound has relevance in the development of eco-friendly synthesis methods. For instance, mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) as an acylation agent has been employed for preparing carbamates, providing a sustainable and potent method that enhances the reactivity of alcohol and carbamoyl-imidazole intermediates (Lanzillotto et al., 2015).
Contribution to Structural Chemistry
In structural chemistry, the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones using halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates is a significant area. This method demonstrates the impact of the N-substituent on cyclocarbamations, leading to various diastereoselective outcomes (Mangelinckx et al., 2010).
Safety and Hazards
特性
IUPAC Name |
benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-12(8-13(14,15)9-12)16-11(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAAJXRPZIWSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2498900.png)
![2-hydroxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B2498906.png)
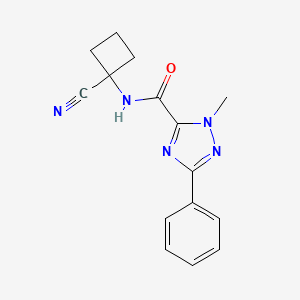
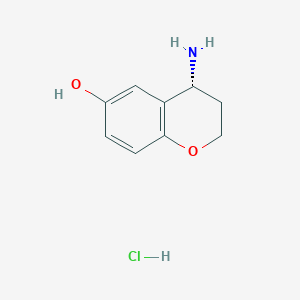
![(5aS,10bR)-2-(2,4,6-Trichlorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2498910.png)



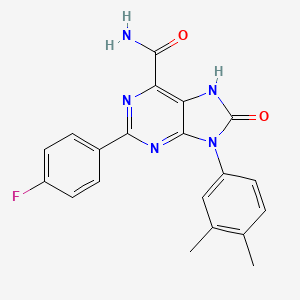

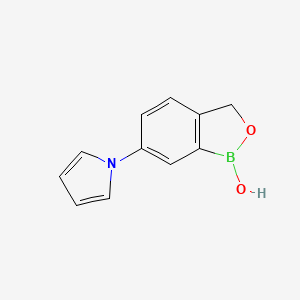
![(Z)-tert-Butyl (3-isopropyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B2498920.png)
